

# Neocaesalpin L: A Technical Guide to its Physical and Chemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Neocaesalpin L*

Cat. No.: *B15593619*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Neocaesalpin L**, a cassane-type diterpenoid. The information is compiled from spectroscopic data and established experimental protocols for natural product characterization. This document is intended to serve as a foundational resource for researchers engaged in the study and potential therapeutic development of this compound.

## Physicochemical Properties

**Neocaesalpin L**, identified as 14-epi-**neocaesalpin L** in the literature, is a tetracyclic cassane diterpenoid possessing a fused butenolide moiety.<sup>[1]</sup> Its properties have been determined following its isolation from the seeds of *Caesalpinia bonduc*.<sup>[1]</sup> While some physical properties like melting point and solubility are not explicitly detailed in the primary literature, the available spectroscopic data provides a robust chemical profile.

| Property  | Data   | Source           |
|---|--|------------------|
| Appearance  | Amorphous powder                                     | Inferred         |
| Molecular Formula                                 | C <sub>24</sub> H <sub>30</sub> O <sub>8</sub>       | Cao et al., 2021 |
| Molecular Weight                                  | 446.49 g/mol   | Calculated       |
| Optical Rotation                                  | [α] <sup>25</sup> <sub>D</sub> -34.5 (c 0.50, MeOH)  | Cao et al., 2021 |
| <sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )  | See Table 2 for detailed chemical shifts (δ) in ppm. | Cao et al., 2021 |
| <sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> ) | See Table 2 for detailed chemical shifts (δ) in ppm. | Cao et al., 2021 |

Table 1: Physical and Chemical Properties of 14-epi-**neocaesalpin L**.

| Position | $^{13}\text{C}$ NMR ( $\delta$ , ppm) | $^1\text{H}$ NMR ( $\delta$ , ppm, J in Hz) |
|----------|---------------------------------------|---|
| 1        | 38.9                                  | 1.85, m; 1.20, m                            |
| 2        | 19.2                                  | 1.65, m; 1.55, m                            |
| 3        | 41.8                                  | 1.50, m; 1.30, m                            |
| 4        | 33.7                                  | -   |
| 5        | 55.6                                  | 1.15, s                                     |
| 6        | 76.7                                  | 4.05, d (3.0)                               |
| 7        | 71.5                                  | 3.80, d (3.0)                               |
| 8        | 45.2                                  | 2.10, m                                     |
| 9        | 50.1                                  | 1.90, m                                     |
| 10       | 37.2                                  | -   |
| 11       | 132.5                                 | 5.95, br s                                  |
| 12       | 143.8                                 | -   |
| 13       | 125.4                                 | -   |
| 14       | 70.1                                  | 4.80, s                                     |
| 15       | 60.8                                  | 4.95, d (1.5); 4.85, d (1.5)                |
| 16       | 170.5                                 | -   |
| 17       | 22.1                                  | 1.10, s                                     |
| 18       | 28.0                                  | 0.95, s                                     |
| 19       | 15.3                                  | 0.85, s                                     |
| 20       | -                                     | -   |
| 6-OAc    | 170.1, 21.2                           | 2.05, s                                     |
| 7-OAc    | 170.3, 21.0                           | 2.00, s                                     |

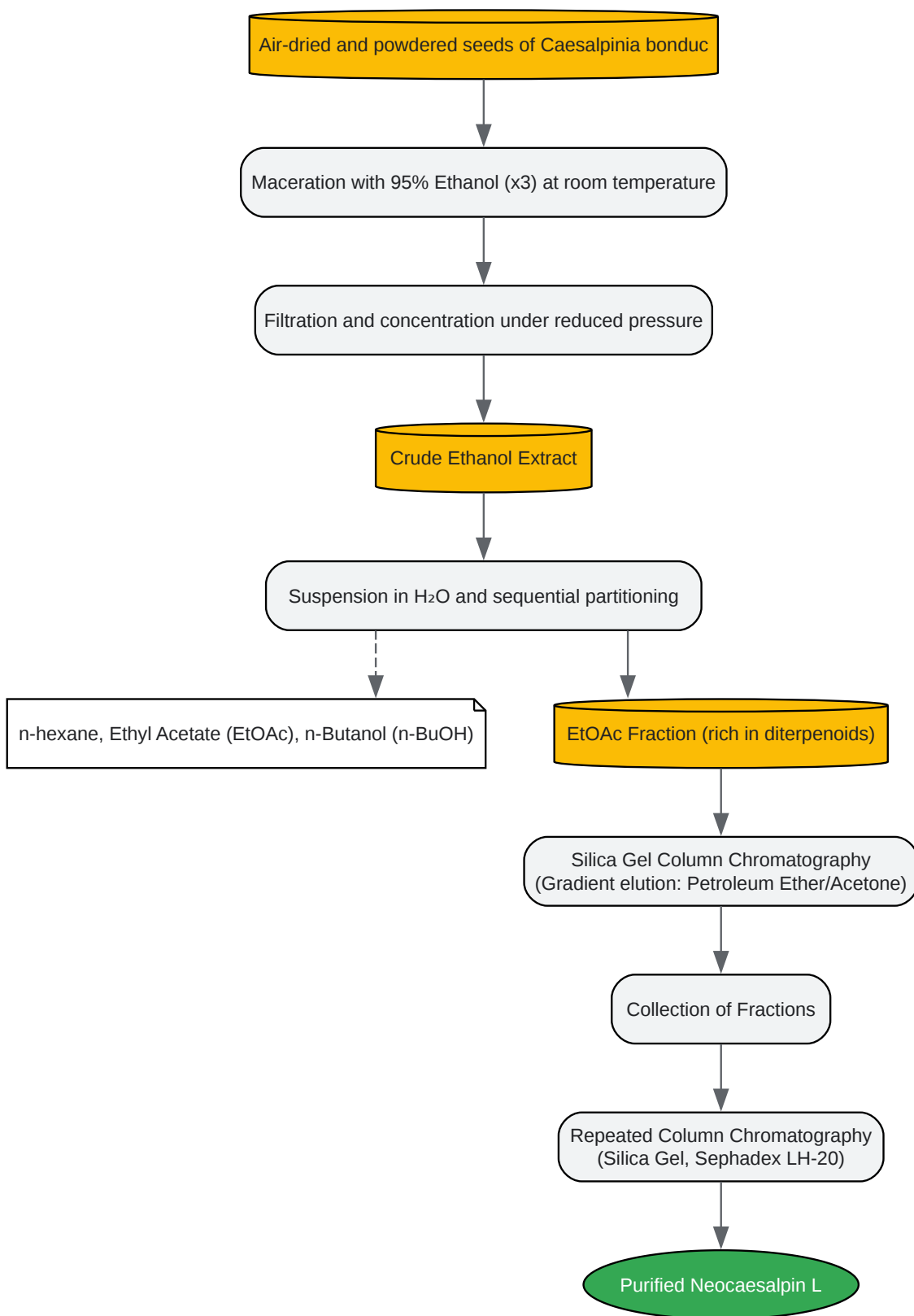
Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for 14-epi-neocaesalpin L.

## Experimental Protocols

The following protocols are based on established methodologies for the extraction, isolation, and characterization of cassane-type diterpenoids from *Caesalpinia bonduc*.

### Extraction and Isolation

This protocol outlines the general procedure for obtaining diterpenoid-rich fractions from the plant material.



[Click to download full resolution via product page](#)

Caption: General workflow for the extraction and isolation of **Neocaesalpin L**.

#### Methodology:

- **Plant Material Preparation:** Air-dried seeds of *Caesalpinia bonduc* are ground into a fine powder.
- **Extraction:** The powdered seeds are macerated with 95% ethanol at room temperature for an extended period (e.g., 72 hours), and the process is repeated multiple times to ensure exhaustive extraction.
- **Concentration:** The resulting ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The ethyl acetate fraction is typically enriched with diterpenoids.
- **Chromatographic Separation:** The ethyl acetate fraction is subjected to multiple rounds of column chromatography.
  - **Silica Gel Chromatography:** Initial separation is performed on a silica gel column using a gradient elution system, commonly with petroleum ether and acetone mixtures of increasing polarity.
  - **Size-Exclusion Chromatography:** Further purification of the fractions is achieved using Sephadex LH-20 column chromatography with an appropriate solvent system (e.g., methanol) to separate compounds based on their molecular size.
- **Final Purification:** Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Neocaesalpin L**.

## Structural Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques.

#### Methodology:

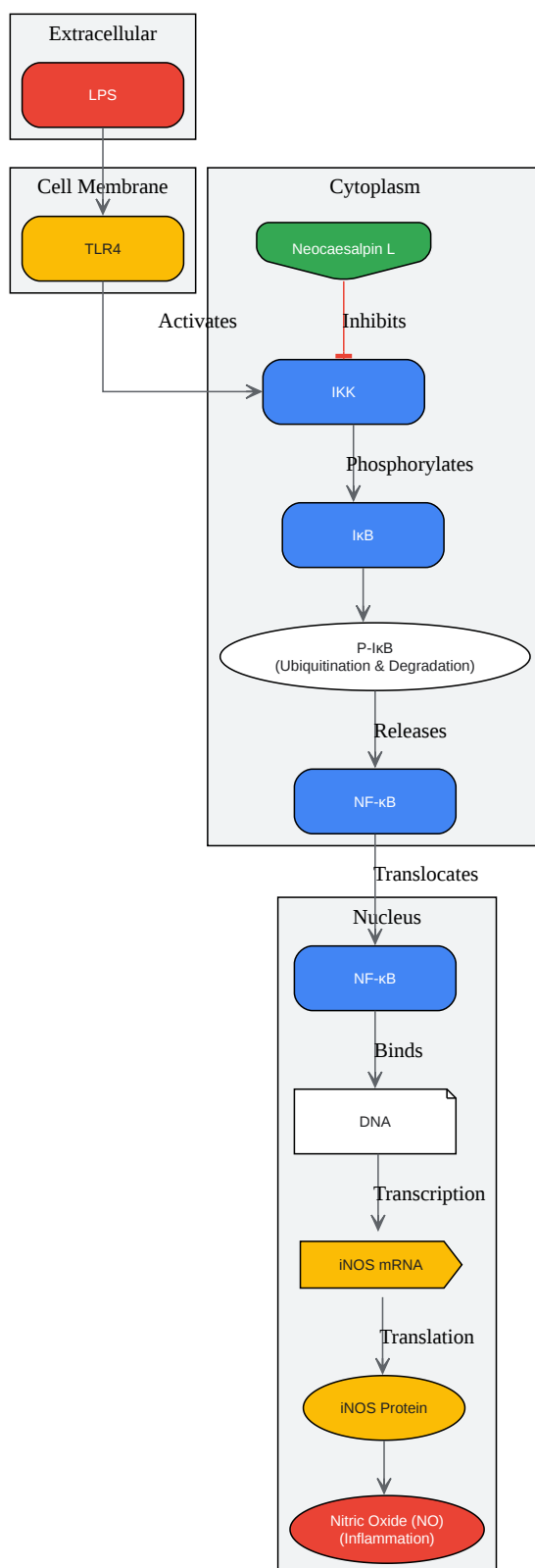
- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and deduce the molecular formula of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - 1D NMR:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded to identify the types and number of protons and carbons in the molecule.
  - 2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are conducted to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.
- Optical Rotation: The specific rotation is measured using a polarimeter to determine the optical activity of the compound, which is a characteristic physical property for chiral molecules.

## Potential Signaling Pathways

While the specific biological activities of **Neocaesalpin L** have not been extensively reported, cassane-type diterpenoids isolated from *Caesalpinia* species are known to exhibit anti-inflammatory and cytotoxic effects.<sup>[2]</sup> The following diagrams illustrate plausible signaling pathways that may be modulated by **Neocaesalpin L**, based on the known activities of related compounds.

### Anti-Inflammatory Pathway: Inhibition of Nitric Oxide Production

Many cassane diterpenoids have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response.<sup>[2]</sup> This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression, which is controlled by the NF- $\kappa$ B signaling pathway.



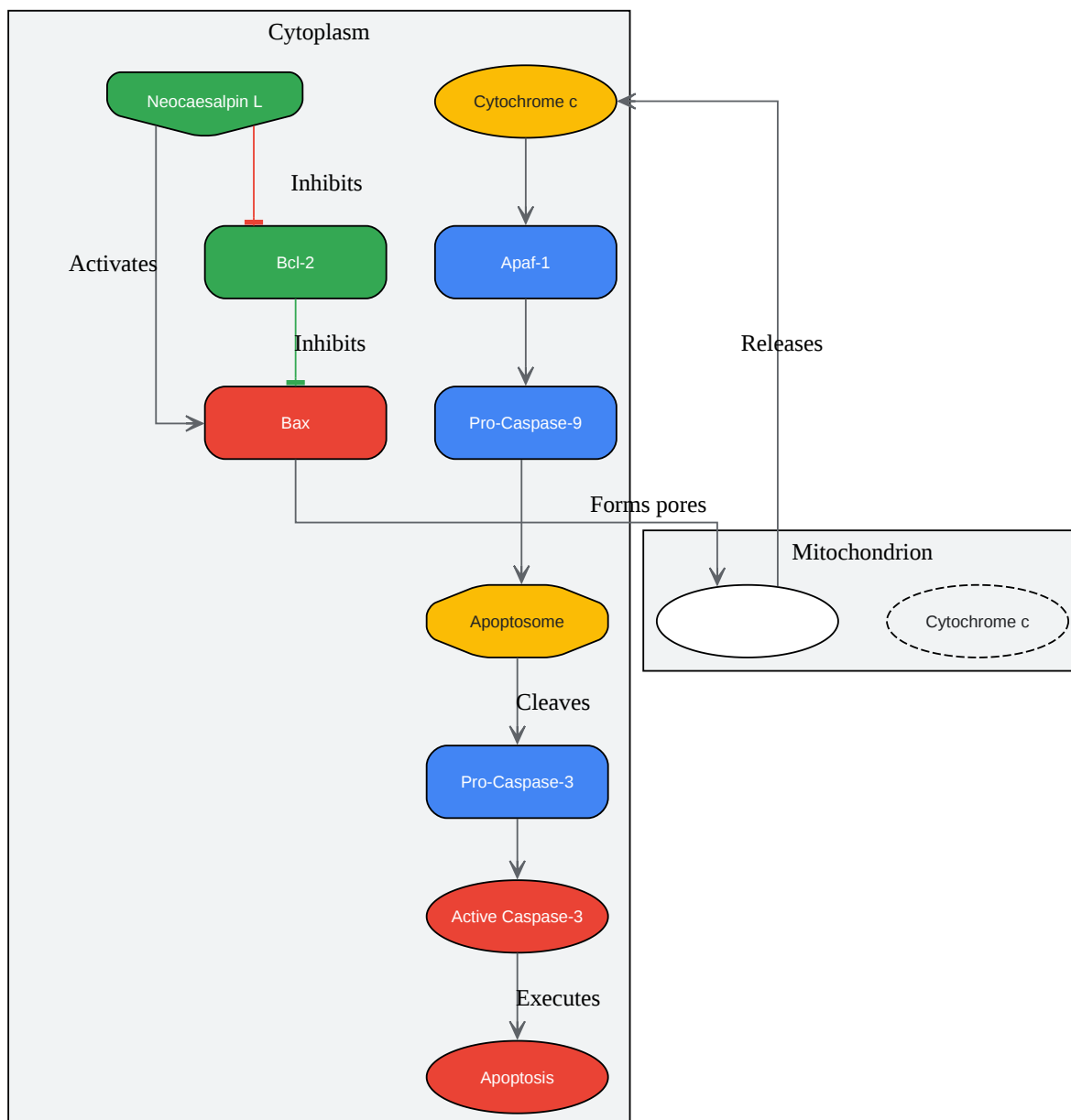
[Click to download full resolution via product page](#)



Caption: Plausible anti-inflammatory mechanism of **Neocaesalpin L** via inhibition of the NF- $\kappa$ B pathway.

## Cytotoxic Pathway: Induction of Apoptosis

The cytotoxic effects of some cassane diterpenoids are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. One of the major pathways for apoptosis induction is the intrinsic or mitochondrial pathway.



[Click to download full resolution via product page](#)

Caption: Potential cytotoxic mechanism of **Neocaesalpin L** through the intrinsic apoptosis pathway.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cassane-Type Diterpenoids from the Seeds of *Caesalpinia bonduc* (L.) Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cassane diterpenoids from the seeds of *Caesalpinia bonduc* and their nitric oxide production and  $\alpha$ -glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Neocaesalpin L: A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593619#physical-and-chemical-properties-of-neocaesalpin-l]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)